CyJohnPhos
Overview
Description
Synthesis Analysis
The synthesis of phosphine ligands and their metal complexes is a recurring theme in the provided papers. For instance, the synthesis of a heterocyclic [(CyP)4As]− anion through the reaction of CyPHM with As(NMe2)3 is reported, showcasing the formation of five-membered rings . Another paper describes the synthesis of an axially chiral bis(aryldicyclohexylphosphine) dioxide, Cy-P-Phos, which is used in Rh-catalyzed asymmetric hydrogenation . These syntheses involve the use of various reagents and catalysts to form complex structures with potential applications in catalysis.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structures of the [(CyP)4As]− anions complexed with lithium and sodium are reported . Similarly, the molecular structure of a palladium complex with cyclohexylmethylphenylphosphine is determined by X-ray crystallography, providing insight into the stereochemistry of the complex . These structural analyses are crucial for understanding the properties and reactivity of the synthesized compounds.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving phosphine ligands. The cycloaddition reaction catalyzed by Me-DuPhos is an example of how phosphine ligands can influence the stereochemistry of the resulting products . Additionally, the catalytic activity of a palladium complex in P-arylation of diphenylphosphine oxide under microwave irradiation is explored, demonstrating the utility of these complexes in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. For instance, the absorption and fluorescence properties of a nitrogen-containing carbon nanoring are similar to those of cycloparaphenylenes but with unique halochromic properties . The catalytic properties of the synthesized ligands and complexes are also of significant interest, as seen in the Rh-catalyzed asymmetric hydrogenation using Cy-P-Phos and the catalytic P-arylation using a palladium complex .
Scientific Research Applications
Ruthenium(0)-Catalyzed [4+2] Cycloaddition
A significant application of CyJohnPhos is observed in the Ruthenium(0)-catalyzed [4+2] cycloaddition of acetylenic aldehydes with α-ketols. This process, facilitated by Ruthenium(0) complexes modified with CyJohnPhos, leads to the formation of [4+2] cycloadducts as single diastereomers. This methodology is crucial for the convergent construction of type II polyketide ring systems, particularly those in the angucycline class, which are significant in scientific research for their potential pharmacological applications (Saxena, Perez, & Krische, 2016).
Palladium-Catalyzed Amination Reactions
CyJohnPhos has been studied in the context of its activity in palladium-catalyzed amination reactions. A comparative study with CyJohnPhos and PtBu3 highlighted its role in such reactions. The insights from this study are valuable for further ligand design and catalyst improvement, as understanding the mechanisms of different catalysts based on various ligands is crucial in the field of chemistry and material science (Scharf et al., 2019).
Decarboxylative Cross-Coupling Reaction
Another significant application of CyJohnPhos is in the decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Utilizing a combination of palladium chloride and CyJohnPhos, this reaction proceeds efficiently, showing good functional-group tolerance. This method is significant in the synthesis of complex organic molecules, which has implications in various fields including pharmaceuticals and materials science (Wang, Ding, He, & Wu, 2009).
properties
IUPAC Name |
dicyclohexyl-(2-phenylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNDSFWVKMJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370170 | |
Record name | 2-(Dicyclohexylphosphino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dicyclohexylphosphino)biphenyl | |
CAS RN |
247940-06-3 | |
Record name | 2-(Dicyclohexylphosphino)biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247940-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dicyclohexylphosphino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphine, [1,1'-biphenyl]-2-yldicyclohexyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.